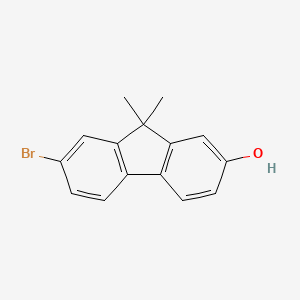

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Overview

Description

7-bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H13BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a hydroxyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol typically involves the bromination of 9,9-dimethylfluorene followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of 7-bromo-9,9-dimethyl-9H-fluoren-2-one.

Reduction: Formation of 9,9-dimethyl-9H-fluoren-2-ol.

Scientific Research Applications

7-bromo-9,9-dimethyl-9H-fluoren-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices

Mechanism of Action

The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and molecular recognition events .

Comparison with Similar Compounds

Similar Compounds

7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

2,7-dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms instead of one.

9,9-dimethyl-9H-fluoren-2-ol: Lacks the bromine atom.

Biological Activity

7-Bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C₁₅H₁₃BrO. It is a derivative of fluorene, featuring a bromine atom at the 7-position and a hydroxyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the bromine atom and hydroxyl group significantly influences the chemical behavior of this compound. These functional groups enhance its reactivity and interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

- Tubulin Interaction : Preliminary studies suggest that it may interact with tubulin, potentially disrupting microtubule dynamics, which is critical in cell division processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .

- It has been observed to arrest cells in the G2/M phase of the cell cycle, leading to apoptosis .

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens, although further studies are needed to quantify this activity.

-

Neuroprotective Effects :

- Some studies indicate potential neuroprotective effects, suggesting that it may modulate neuroinflammatory responses or oxidative stress pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10–33 | |

| Anticancer | MDA-MB-231 | 23–33 | |

| Antimicrobial | Various Pathogens | TBD | |

| Neuroprotective | Neuroinflammatory Model | TBD |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from fluorene derivatives. Its applications extend beyond medicinal chemistry into materials science, where it is used in developing organic semiconductors and optoelectronic devices due to its unique electronic properties.

Properties

IUPAC Name |

7-bromo-9,9-dimethylfluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMBUZYVUMQEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.